1-(Aminomethyl)cycloheptanol

説明

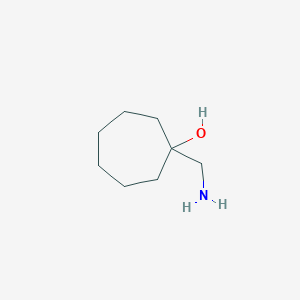

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(aminomethyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIJDKLCFSGRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593774 | |

| Record name | 1-(Aminomethyl)cycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45732-95-4 | |

| Record name | 1-(Aminomethyl)cycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for the Preparation of 1 Aminomethyl Cycloheptanol

Precursor-Based Synthetic Strategies

Precursor-based strategies are the most common approaches for the synthesis of 1-(aminomethyl)cycloheptanol. These methods typically start from a cycloheptane (B1346806) core and build upon it by introducing the necessary functional groups in a stepwise manner.

Synthesis via Nitroalkane Intermediates

A robust and widely applicable method for the preparation of this compound involves the use of nitroalkane intermediates. This strategy hinges on the versatility of the nitro group, which can be readily reduced to a primary amine. The key intermediate in this pathway is 1-(nitromethyl)cycloheptanol.

The synthesis of this intermediate is typically achieved through a Henry reaction (also known as a nitroaldol reaction) between cycloheptanone (B156872) and nitromethane (B149229). wikipedia.orgscielo.brscielo.br This base-catalyzed carbon-carbon bond-forming reaction is a cornerstone of organic synthesis. wikipedia.org The reaction mechanism commences with the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of cycloheptanone, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the target 1-(nitromethyl)cycloheptanol. wikipedia.org

A variety of bases can be employed to catalyze the Henry reaction, with the choice of base influencing the reaction rate and yield. Common bases include alkali metal hydroxides, alkoxides, and organic bases. For the analogous reaction with cyclohexanone (B45756), sodium ethoxide has been effectively used. orgsyn.org

Table 1: Key Reactions in the Synthesis of this compound via Nitroalkane Intermediates

| Step | Reaction Name | Reactants | Key Reagents/Catalysts | Product |

| 1 | Henry Reaction | Cycloheptanone, Nitromethane | Base (e.g., Sodium Ethoxide) | 1-(Nitromethyl)cycloheptanol |

| 2 | Reduction | 1-(Nitromethyl)cycloheptanol | Reducing Agent (e.g., H₂, Raney Nickel or Pd/C) | This compound |

Once 1-(nitromethyl)cycloheptanol is obtained, the final step is the reduction of the nitro group to a primary amine. This transformation is a critical step and can be accomplished using various reducing agents. The analogous reduction of 1-(nitromethyl)cyclohexanol to 1-(aminomethyl)cyclohexanol (B1329751) has been well-documented, providing a reliable blueprint for the synthesis of the cycloheptyl derivative. orgsyn.orgdatapdf.com

Catalytic hydrogenation is the most prevalent and efficient method for the reduction of the nitro group in this context. orgsyn.orgdatapdf.com This heterogeneous catalysis technique involves the use of a metal catalyst to facilitate the reaction between the substrate and hydrogen gas.

Raney Nickel: Raney nickel is a versatile and highly active catalyst for the hydrogenation of a wide range of functional groups, including nitro compounds. acs.orgpreciouscatalyst.comgrace.com It is typically used as a slurry in a suitable solvent, such as ethanol (B145695) or acetic acid. The hydrogenation is carried out under a hydrogen atmosphere, often at elevated pressure and temperature to enhance the reaction rate. For the reduction of 1-(nitromethyl)cyclohexanol, Raney nickel has been shown to be an effective catalyst. orgsyn.org

Palladium on Carbon (Pd/C): Palladium on carbon is another widely used and highly effective hydrogenation catalyst. wikipedia.orggoogleapis.com It is known for its high activity and selectivity, often allowing for reactions to be carried out under milder conditions (lower pressure and temperature) compared to other catalysts. wikipedia.org The catalyst consists of palladium metal dispersed on a high-surface-area activated carbon support. wikipedia.org Pd/C is a common choice for the reduction of nitro groups to amines in the synthesis of complex organic molecules. wikipedia.org The reaction is typically performed by stirring or shaking a solution of the nitro compound with the catalyst under a hydrogen atmosphere. youtube.com

Table 2: Comparison of Catalytic Hydrogenation Protocols for Nitro Group Reduction

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Raney Nickel | Elevated H₂ pressure and temperature | High activity, relatively low cost | Pyrophoric, requires careful handling |

| Palladium on Carbon (Pd/C) | Mild H₂ pressure and temperature | High activity and selectivity, can be used under mild conditions | Higher cost compared to Raney Nickel |

Approaches from Cycloheptanone Derivatives

As outlined in the synthesis via nitroalkane intermediates, cycloheptanone is a key starting material. youtube.com The initial step in this pathway is the conversion of cycloheptanone to 1-(nitromethyl)cycloheptanol through the Henry reaction. wikipedia.orgscielo.brscielo.br This approach is advantageous as cycloheptanone is a commercially available and relatively inexpensive starting material. The direct functionalization of the cycloheptanone ring at the carbonyl carbon provides an efficient entry point to the desired this compound structure.

Multi-Step Conversions and Protecting Group Strategies

In the synthesis of more complex molecules containing the this compound scaffold, multi-step reaction sequences are often necessary. In such cases, the use of protecting groups may be required to mask one of the functional groups (the amino or hydroxyl group) while transformations are carried out on other parts of the molecule. neliti.comspringernature.com

A protecting group is a chemical moiety that is selectively introduced into a molecule to block a reactive functional group from participating in a subsequent reaction. neliti.com After the desired transformation is complete, the protecting group can be selectively removed to regenerate the original functional group. neliti.com

For the amino group, common protecting groups include the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. ug.edu.pl These can be introduced to protect the amine during a reaction and later removed under specific conditions, such as hydrogenolysis for the Cbz group or acidic conditions for the Boc group. ug.edu.pl

For the hydroxyl group, protecting groups such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers can be employed. umb.edu These groups are stable to a wide range of reaction conditions and can be selectively removed when needed.

The strategic use of protecting groups allows for a greater degree of synthetic flexibility and enables the construction of more elaborate molecular architectures incorporating the this compound core.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The preparation of this compound can be approached through several synthetic pathways, with the most common strategies involving the conversion of cycloheptanone. Two prominent routes are the Strecker synthesis of the corresponding α-aminonitrile followed by reduction, and the direct reductive amination of a cycloheptanone derivative. The efficiency of these pathways is highly dependent on a careful selection and optimization of reaction parameters.

A plausible and efficient route to this compound begins with the Strecker synthesis of 1-aminocycloheptanecarbonitrile (B1283179) from cycloheptanone, followed by the reduction of the nitrile group. The initial Strecker reaction involves the one-pot reaction of cycloheptanone with ammonia (B1221849) and a cyanide source. Subsequent reduction of the resulting 1-aminocycloheptanecarbonitrile yields the target molecule.

Alternatively, a direct reductive amination approach can be employed. This involves the reaction of cycloheptanone with ammonia in the presence of a reducing agent and a catalyst to directly form the corresponding amine.

The optimization of these processes involves a systematic study of various factors, including the choice of catalysts, solvents, temperature, pressure, and reactant concentrations. Research on analogous systems, particularly the synthesis of cyclohexylamine (B46788) from cyclohexanone, provides valuable insights into the potential optimization strategies for the seven-membered ring analogue.

Detailed research findings from studies on the reductive amination of cyclohexanone, a closely related cyclic ketone, offer a strong foundation for optimizing the synthesis of this compound. For instance, the choice of catalyst has been shown to be a critical factor. In one study, a Ruthenium on Zirconia (Ru/ZrO₂) catalyst was found to be highly effective for the reductive amination of cyclohexanone to cyclohexylamine. The optimization of this catalytic system revealed that both the catalyst loading and the reduction temperature significantly impact the yield and selectivity. academax.com

Another study focused on a copper-chromium-lanthanum catalyst supported on gamma-alumina (Cu-Cr-La/γ-Al₂O₃) for the same transformation. This research highlighted the importance of solvent choice, with solvents that exhibit high ammonia solubility proving beneficial for the reaction. The optimization of reaction temperature and hydrogen pressure were also crucial in achieving high yields of the desired amine. koreascience.kr Furthermore, the use of bimetallic catalysts, such as Rhodium-Nickel (Rh-Ni) supported on silica (B1680970), has demonstrated enhanced catalytic efficiency in the reductive amination of cyclohexanone, showcasing high conversion and selectivity towards the primary amine. mdpi.com

The following interactive data tables, based on findings from analogous reactions with cyclohexanone, illustrate the impact of various reaction parameters on the yield and selectivity of the amination product. These data provide a predictive framework for the optimization of this compound synthesis.

Table 1: Optimization of Reductive Amination of Cyclohexanone with a Ru/ZrO₂ Catalyst academax.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |

| Catalyst Loading (wt% Ru) | 1% | 3% | 5% | 5% |

| Reduction Temperature (°C) | 100 | 150 | 200 | 150 |

| Reaction Temperature (°C) | 80 | 95 | 110 | 95 |

| Hydrogen Pressure (MPa) | 1 | 2 | 3 | 2 |

| Reaction Time (h) | 1.5 | 2.25 | 3 | 2.25 |

| Cyclohexanone Conversion (%) | - | - | - | 100% |

| Cyclohexylamine Selectivity (%) | - | - | - | 90.0% |

Table 2: Optimization of Reductive Amination of Cyclohexanone with a Cu-Cr-La/γ-Al₂O₃ Catalyst koreascience.kr

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |

| Reaction Temperature (°C) | 160 | 180 | 200 | 180 |

| Hydrogen Pressure (MPa) | 2.0 | 3.0 | 4.0 | 3.0 |

| Solvent | Dioxane | Methanol | Ethanol | Methanol |

| Cyclohexylamine Yield (%) | - | - | - | 83.06% |

These findings underscore the importance of a multi-parameter optimization approach to maximize the efficiency of the synthesis of cyclic amines. For the synthesis of this compound, a similar systematic investigation into catalyst selection, solvent effects, temperature, and pressure would be essential to achieve high yields and purity. The data from cyclohexanone studies strongly suggest that supported noble metal catalysts or multi-metallic systems, under optimized temperature and pressure in a suitable solvent, would be highly effective for the reductive amination of a cycloheptanone-derived intermediate.

Chemical Reactivity and Mechanistic Investigations of 1 Aminomethyl Cycloheptanol

Fundamental Reactivity of the Aminomethyl Group

The primary amino group attached to a methylene (B1212753) spacer is a key site of nucleophilicity and basicity in the molecule, making it amenable to a variety of reactions.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. wikipedia.org This allows it to participate in nucleophilic substitution reactions, where it attacks an electron-deficient center and displaces a leaving group. youtube.com The general mechanism for a bimolecular nucleophilic substitution (SN2) reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. nih.gov

In the context of 1-(aminomethyl)cycloheptanol, the aminomethyl group can react with various electrophiles such as alkyl halides. The reaction proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides, where the nucleophilic amine attacks the electrophilic carbon, leading to the formation of a secondary amine and the displacement of the halide ion. youtube.com The rate of this reaction is influenced by factors such as the strength of the nucleophile, the nature of the leaving group, and steric hindrance around the reaction center. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with the Aminomethyl Group

| Electrophile | Product Type | Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | Secondary Amine | Aprotic solvent |

| Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., pyridine) |

| Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Base (e.g., pyridine) |

The amino group of this compound can be readily derivatized to modify the compound's physical and chemical properties. Derivatization is a common strategy in medicinal chemistry and materials science to introduce new functional groups and build more complex molecular architectures. rsc.org

One common derivatization reaction is the acylation of the amino group with acyl chlorides or anhydrides to form amides. This reaction typically requires a base to neutralize the acidic byproduct (e.g., HCl). Another important functionalization is the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), to yield sulfonamides.

Furthermore, reaction with chloroformates, such as heptafluorobutyl chloroformate (HFBCF), can be used to introduce a protecting group or to prepare the molecule for analysis by gas chromatography. researchgate.netnih.gov These derivatization reactions are generally high-yielding and proceed under mild conditions.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. mdpi.comnih.govrsc.orgorganic-chemistry.org Intramolecular cyclization reactions can lead to the formation of various ring systems, depending on the reaction conditions and the introduction of additional reactive sites.

For instance, by converting the hydroxyl group into a good leaving group (e.g., a tosylate), subsequent intramolecular nucleophilic attack by the amino group could, in principle, lead to the formation of a spirocyclic azetidinium salt. However, the formation of a four-membered ring is often thermodynamically and kinetically challenging. More commonly, reactions with bifunctional electrophiles can be employed to construct larger heterocyclic rings. For example, reaction with a molecule containing two electrophilic centers could lead to the formation of a seven- or eight-membered nitrogen-containing ring fused to the cycloheptane (B1346806) ring. The specific outcome of such reactions would be highly dependent on the nature of the electrophile and the reaction conditions.

Reactions Involving the Cycloheptanol (B1583049) Moiety

The tertiary hydroxyl group of the cycloheptanol ring also serves as a site for various chemical transformations, including oxidation and functionalization.

A significant and well-documented reaction involving the 1-(aminomethyl)cycloalkanol scaffold is the Tiffeneau-Demjanov rearrangement, which occurs upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. orgsyn.org This reaction provides a classic example of a ring-expansion reaction.

In the case of this compound, the reaction with nitrous acid is expected to yield cyclooctanone. The mechanism proceeds through the diazotization of the primary amino group to form a diazonium salt. This intermediate is unstable and readily loses nitrogen gas (N₂) to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, leads to the expansion of the seven-membered ring to an eight-membered ring. The resulting oxonium ion is then deprotonated to yield the final product, cyclooctanone.

Table 2: Tiffeneau-Demjanov Rearrangement of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Nitrous Acid (HONO) | Cyclooctanone | Ring Expansion |

This oxidative transformation is a powerful synthetic tool for accessing larger carbocyclic frameworks from smaller ring precursors. orgsyn.org

The tertiary hydroxyl group of this compound can be functionalized in several ways to alter the molecule's reactivity. nih.gov One common modification is its conversion into a good leaving group, which facilitates nucleophilic substitution reactions at the tertiary carbon. This is often achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. The resulting tosylate or mesylate is a much better leaving group than the hydroxide (B78521) ion.

Alternatively, the hydroxyl group can be protected to prevent it from interfering with reactions at other sites in the molecule. researchgate.net Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) and ethers (e.g., benzyl (B1604629) ether). The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. Functionalization of the hydroxyl group can also include esterification with various carboxylic acids or their derivatives to form esters, which can be useful for modulating the biological activity or physical properties of the molecule. nih.gov

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine (-NH₂) and the tertiary alcohol (-OH). These groups can undergo various transformations, often independently. Due to a lack of specific experimental studies on this molecule, the following mechanisms are elucidated based on well-established principles of organic chemistry for these functional groups.

Key transformations for this compound include reactions of the nucleophilic amine, such as N-acylation, and acid-catalyzed reactions of the tertiary alcohol, such as dehydration.

N-Acylation of the Amino Group

The primary amino group is a potent nucleophile and readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. This reaction, a nucleophilic acyl substitution, forms a stable amide linkage.

The mechanism proceeds in two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate where the nitrogen is positively charged and the oxygen of the carbonyl group is negatively charged.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). A subsequent deprotonation of the nitrogen atom, often by another amine molecule or a weak base, yields the final N-acylated product and neutralizes the acid byproduct.

This transformation is fundamental in synthetic chemistry for protecting the amino group or for building larger molecular architectures.

Acid-Catalyzed Dehydration of the Tertiary Alcohol

The tertiary alcohol of this compound can be eliminated to form an alkene through an acid-catalyzed dehydration reaction. Given the tertiary nature of the alcohol, this transformation proceeds through an E1 (Elimination, Unimolecular) mechanism. libretexts.orgnau.edu

The E1 mechanism involves three key steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the lone pair of electrons on the hydroxyl oxygen attacks a proton. This converts the poor leaving group (-OH) into a very good leaving group, water (-OH₂⁺). study.comumass.edu

Formation of a Carbocation: The protonated alcohol (an oxonium ion) dissociates, with the water molecule departing to leave behind a relatively stable tertiary carbocation centered on the cycloheptane ring. This is the rate-determining step of the reaction. umass.edu

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in an alkene. libretexts.orgumass.edu

Due to the structure of the cycloheptyl ring, proton abstraction can occur from different adjacent carbons, potentially leading to a mixture of isomeric alkene products, such as 1-(aminomethyl)cyclohept-1-ene and (cyclohept-1-en-1-yl)methanamine. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product. nau.edu

| Transformation | Functional Group Involved | Typical Reagents | Mechanism | Product Type |

|---|---|---|---|---|

| N-Acylation | Primary Amine (-NH₂) | Acid Chloride (RCOCl), Acid Anhydride (B1165640) ((RCO)₂O) | Nucleophilic Acyl Substitution | Amide |

| Dehydration | Tertiary Alcohol (-OH) | Strong Acid (H₂SO₄, H₃PO₄), Heat | E1 Elimination | Alkene |

Acid-Base Properties and Protonation Equilibria

This compound is an amphoteric compound, possessing both a basic primary amino group and a very weakly acidic tertiary hydroxyl group. The acid-base properties are dominated by the basicity of the aminomethyl group.

The primary amine function is a Brønsted-Lowry base, capable of accepting a proton from an acid. The equilibrium for the protonation of the amine in water is as follows:

C₇H₁₃(OH)CH₂NH₂ + H₂O ⇌ C₇H₁₃(OH)CH₂NH₃⁺ + OH⁻

The basicity of the amine is typically described by the pKa of its conjugate acid, C₇H₁₃(OH)CH₂NH₃⁺. Computational predictions estimate the pKa for this conjugate acid to be approximately 12.99 ± 0.20. chemicalbook.com This high pKa value indicates that the aminomethyl group is a relatively strong base, similar to other primary alkylamines.

In contrast, the tertiary alcohol group is a very weak acid. For comparison, the predicted pKa of the parent cycloheptanol is approximately 15.3. guidechem.com This means that under normal aqueous conditions (pH < 14), the hydroxyl group remains fully protonated and does not participate significantly in acid-base equilibria. It can act as a weak Lewis base, accepting a proton from a very strong acid, as seen in the first step of the E1 dehydration mechanism.

The protonation state of this compound is therefore highly dependent on the pH of the solution.

In acidic solutions (pH << 13), the amino group will be predominantly in its protonated, cationic form (C₇H₁₃(OH)CH₂NH₃⁺).

In strongly basic solutions (pH > 13), the amino group will exist primarily in its neutral, unprotonated form (C₇H₁₃(OH)CH₂NH₂).

| Functional Group | Equilibrium Type | Equilibrium Equation | Predicted pKa Value |

|---|---|---|---|

| Aminomethyl (as conjugate acid) | Acid Dissociation | C₇H₁₃(OH)CH₂NH₃⁺ ⇌ C₇H₁₃(OH)CH₂NH₂ + H⁺ | 12.99 ± 0.20 chemicalbook.com |

| Hydroxyl | Acid Dissociation | C₇H₁₃(OH)CH₂NH₂ ⇌ C₇H₁₃(O⁻)CH₂NH₂ + H⁺ | ~15-16 (by analogy) |

Advanced Spectroscopic and Analytical Characterization of 1 Aminomethyl Cycloheptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of 1-(Aminomethyl)cycloheptanol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The protons of the cycloheptane (B1346806) ring would likely appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The two protons of the aminomethyl group (-CH₂NH₂) would be expected to produce a singlet or a multiplet, depending on the solvent and pH, likely in the range of 2.5 to 3.0 ppm. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) would appear as broad singlets, and their chemical shifts would be highly dependent on concentration, solvent, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms. For this compound, eight distinct carbon signals would be anticipated. The quaternary carbon atom of the cycloheptane ring bonded to both the hydroxyl and the aminomethyl groups would likely appear in the range of 70-80 ppm. The carbon of the aminomethyl group (-CH₂) would be expected around 40-50 ppm. The remaining six carbons of the cycloheptane ring would produce signals in the aliphatic region, typically between 20 and 40 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the connectivity between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in tracing the proton-proton connectivities within the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would allow for the direct assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This technique would be particularly useful for identifying the quaternary carbon by observing correlations from the protons of the aminomethyl group and the adjacent methylene (B1212753) groups of the cycloheptane ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the primary amine. The C-H stretching vibrations of the aliphatic cycloheptane ring and the aminomethyl group would appear in the 2850-3000 cm⁻¹ region. A C-N stretching vibration would likely be observed in the 1000-1250 cm⁻¹ region, and the C-O stretching vibration would be expected in a similar range, around 1050-1200 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar, thermolabile molecules like this compound, as it typically preserves the molecular ion. nih.gov In positive-ion mode, the primary amine group is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. For this compound (C₈H₁₇NO, Monoisotopic Mass: 143.1310 Da), this ion would be observed at a mass-to-charge ratio (m/z) of 144.1383. epfl.ch

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, provide detailed structural information. nih.gov The fragmentation is dictated by the molecule's structure, with cleavages occurring at the weakest bonds and leading to the formation of stable fragment ions. gre.ac.uk For this compound, several key fragmentation pathways are anticipated:

Loss of Ammonia (B1221849) (NH₃): A common pathway for protonated primary amines can lead to the neutral loss of ammonia (17.0265 Da), resulting in a fragment ion at m/z 127.1118.

Loss of Water (H₂O): The tertiary alcohol can easily eliminate a molecule of water (18.0106 Da), particularly upon protonation, yielding an ion at m/z 126.1277.

Cleavage of the Aminomethyl Group: The C-C bond between the cycloheptyl ring and the aminomethyl group (-CH₂NH₂) is a likely site for fragmentation. This can result in the formation of a stable CH₂NH₂⁺ iminium ion at m/z 30.0338 or, more likely, the retention of the charge on the larger cycloheptyl fragment.

Ring Opening: Following the initial loss of water or ammonia, the cycloheptyl ring itself may undergo further fragmentation, leading to a series of smaller ions.

The predicted fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 144.14)

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 127.11 | NH₃ (Ammonia) | Cycloheptylmethanol cation |

| 126.13 | H₂O (Water) | 1-(Aminomethyl)cycloheptene ion |

| 114.13 | CH₂NH₂ (Aminomethyl radical) | Cycloheptanol (B1583049) cation |

| 99.12 | H₂O + C₂H₃ | Fragment from ring cleavage |

| 81.07 | H₂O + C₃H₇ | Fragment from ring cleavage |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, direct analysis of this compound is challenging due to its high polarity and low volatility, stemming from the amine and alcohol functional groups. These properties can lead to poor peak shape and adsorption on the GC column. nih.gov Therefore, derivatization is a necessary prerequisite for successful GC-MS analysis. youtube.com

Common derivatization techniques, such as silylation (e.g., with BSTFA) or acylation, can be employed to block the active hydrogens on the amine and alcohol groups. libretexts.org This process creates a less polar, more volatile, and more thermally stable derivative suitable for GC analysis.

Upon successful chromatographic separation, the derivatized compound enters the mass spectrometer, where it is typically subjected to Electron Ionization (EI). EI is a high-energy process that causes extensive fragmentation, providing a detailed structural fingerprint. libretexts.org The fragmentation of cyclic alcohols often shows characteristic losses of water ([M-18]) and complex ring cleavages. whitman.eduwhitman.edu Aliphatic amines are dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen. libretexts.org For the derivatized this compound, the mass spectrum would be dominated by fragments related to the derivatizing group and characteristic cleavages of the parent molecule's carbon skeleton. For instance, a di-silylated derivative would show characteristic fragments corresponding to the loss of methyl groups (M-15) and the entire silyl (B83357) group. sigmaaldrich.com

Table 2: Predicted Key GC-MS (EI) Fragments for Undivatized this compound

| Predicted Fragment (m/z) | Proposed Identity/Origin |

| 143 | Molecular Ion (M⁺) - Likely very low intensity or absent |

| 126 | [M-NH₃]⁺ |

| 125 | [M-H₂O]⁺ |

| 113 | [M-CH₂NH₂]⁺ |

| 84 | Cycloheptene fragment |

| 57 | Common fragment from cyclic alcohol cleavage whitman.edu |

| 30 | [CH₂=NH₂]⁺ (Alpha-cleavage) |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile and polar compounds. nih.gov Given the polar and basic nature of this compound, several HPLC modes could be applicable.

Reversed-Phase (RP-HPLC) is the most common mode. A C18 or C8 column would be suitable, but the compound's polarity might lead to poor retention with standard mobile phases like methanol/water or acetonitrile/water. helixchrom.com To improve retention and peak shape, several strategies can be employed:

Ion-Pairing: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the protonated amine, enhancing its retention on the nonpolar stationary phase.

pH Adjustment: Using a buffered mobile phase at a slightly acidic pH (e.g., pH 3-4) ensures the amine is consistently protonated, leading to more reproducible chromatography. researchgate.net

HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase (like silica (B1680970) or an amino-bonded phase) and a high-organic mobile phase, which is well-suited for retaining highly polar analytes. capitalanalytical.com

Detection is typically achieved using a UV detector, but since this compound lacks a strong chromophore, detection at low wavelengths (~200-210 nm) would be necessary. sielc.com For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used. Pre-column derivatization with a UV-absorbing agent is another strategy to enhance detectability. oup.comresearchgate.net

Table 3: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

As mentioned previously, direct GC analysis of this compound is problematic. The compound's polarity due to the amine and hydroxyl groups causes strong interactions with the stationary phase, leading to broad, tailing peaks and potential irreversible adsorption. nih.govsemanticscholar.org

To overcome these issues, derivatization is essential. nih.gov The goal is to convert the polar -NH₂ and -OH groups into less polar, more volatile derivatives. researchgate.net Common approaches include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. libretexts.orgsigmaaldrich.com

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) forms stable amide and ester derivatives.

Alkylation: Chloroformates can react with the amine to form carbamates. phenomenex.com

Once derivatized, the compound can be effectively separated on a standard nonpolar or mid-polar capillary GC column (e.g., DB-5, DB-17). A Flame Ionization Detector (FID) provides a robust and universal response for quantitative purity analysis.

Table 4: Illustrative GC Method for Purity Analysis (Post-Derivatization)

| Parameter | Condition |

| Derivatization | Silylation with BSTFA + 1% TMCS |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Computational Chemistry and Theoretical Studies on 1 Aminomethyl Cycloheptanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 1-(Aminomethyl)cycloheptanol, DFT calculations would be employed to investigate various electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. Furthermore, DFT can be used to calculate the distribution of electronic charge across the molecule, often represented by Mulliken charges on each atom, which helps in identifying reactive sites.

Hypothetical DFT Data for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; indicates electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest empty orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability and reactivity. |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a high level of accuracy, though often at a greater computational cost than DFT. For this compound, ab initio calculations would provide a more rigorous description of the electronic structure and could be used to benchmark the results obtained from DFT methods. These calculations would yield precise values for the total energy of the molecule, which is essential for determining its thermodynamic stability.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cycloheptane (B1346806) ring and the side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. A potential energy surface (PES) map would be generated by systematically changing the key dihedral angles of the molecule and calculating the corresponding energy at each point. This map would reveal the global minimum energy conformation, representing the most populated state of the molecule, as well as other local minima and the transition states that connect them.

Hypothetical Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Global Minimum | 0.0 | C1-C2-C3-C4: 55.2, C-C-N-H: 60.1 |

| Local Minimum 1 | 1.2 | C1-C2-C3-C4: -54.8, C-C-N-H: 178.5 |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with a solvent. In an MD simulation of this compound in a solvent such as water, the trajectories of all atoms would be calculated over time by solving Newton's equations of motion. This would allow for the examination of how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken between the aminomethyl and hydroxyl groups and the surrounding water molecules. MD simulations are also valuable for assessing the conformational stability of the molecule in a condensed phase, as they can reveal transitions between different conformations over the simulation time.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanism of chemical reactions involving this compound. By identifying the reactants, products, and any intermediates, a reaction pathway can be mapped out. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, the mechanism of a potential cyclization or rearrangement reaction of this compound could be elucidated through these methods.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule. For this compound, the nuclear magnetic resonance (NMR) chemical shifts of the ¹H and ¹³C atoms could be calculated. These predicted shifts would be valuable in interpreting experimental NMR spectra. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum could be computed. Each calculated frequency would correspond to a specific vibrational mode of the molecule, such as the stretching of the O-H or N-H bonds, or the bending of the C-H bonds.

Hypothetical Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (quaternary) | 72.5 |

| CH₂ (aminomethyl) | 45.8 |

| CH₂ (cycloheptane, α) | 38.2 |

| CH₂ (cycloheptane, β) | 28.1 |

Applications of 1 Aminomethyl Cycloheptanol in Contemporary Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The preparation of complex molecules is a central goal of organic synthesis. mdpi.com 1-(Aminomethyl)cycloheptanol serves as a key starting material or intermediate, providing a pre-formed cycloheptane (B1346806) core functionalized for further elaboration. The dual-functionality of the amino and hydroxyl groups allows for sequential or selective reactions, enabling the construction of intricate molecular frameworks. Synthetic chemists utilize such building blocks to streamline reaction pathways, often reducing the number of steps required to reach a complex target compared to linear synthesis strategies. illinois.edu

The cycloheptane ring provides a three-dimensional scaffold that is present in numerous biologically active natural products and pharmaceutical agents. By incorporating this compound, chemists can introduce this cyclic motif early in a synthetic sequence. The amino and alcohol groups act as handles for a variety of chemical transformations, including amidation, alkylation, esterification, and etherification, allowing for the attachment of other molecular fragments and the assembly of more complex structures. acgpubs.org This building-block approach is fundamental to creating libraries of compounds for drug discovery and developing new synthetic methodologies. eurekalert.orgmdpi.com

Utility in the Preparation of Advanced Cyclic Aminoalcohol Architectures

The inherent structure of this compound makes it an ideal precursor for more elaborate cyclic aminoalcohol architectures. The vicinal (1,2-) relationship between the hydroxyl group and the aminomethyl substituent on the cycloheptane ring is a key structural feature. This arrangement is crucial in the synthesis of ligands for coordination chemistry and in the formation of heterocyclic systems.

Researchers can modify the primary amine to create secondary or tertiary amines, amides, or sulfonamides. Simultaneously or sequentially, the tertiary alcohol can be converted into an ether, ester, or other functional group. These transformations lead to a diverse array of substituted cycloheptane derivatives with tailored properties. For example, intramolecular reactions between derivatives of the amino and alcohol groups can lead to the formation of bicyclic or spirocyclic heterocyclic systems, which are of significant interest in medicinal chemistry.

| Precursor Compound | Reaction Type | Resulting Architecture | Potential Application |

| This compound | N-Acylation & O-Alkylation | Substituted Cycloheptyl Aminoalcohol | Intermediate for pharmaceuticals |

| This compound | Intramolecular Cyclization | Bicyclic Heterocycle | Novel chemical scaffold |

| This compound | Reaction with Dicarbonyls | Macrocyclic Structures | Host-guest chemistry |

Development as a Chiral Auxiliary or Ligand Precursor for Catalytic Systems

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries and ligands play a pivotal role. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While this compound itself is achiral, it can be resolved into its constituent enantiomers or used to synthesize chiral derivatives that can function as auxiliaries or ligands.

The amino and alcohol groups provide ideal attachment points for creating chiral ligands for transition-metal catalysis. nih.gov For instance, the amine can be converted into a phosphine-amine (P,N) ligand or a bis(oxazoline) type structure. These ligands can then coordinate with metals like palladium, rhodium, or iridium to form catalysts capable of performing enantioselective reactions, such as asymmetric hydrogenation or allylic alkylation. The seven-membered ring provides a distinct steric environment around the metal center, which can influence the selectivity of the catalytic transformation.

| Ligand Type Derived from Precursor | Metal Complex | Type of Catalytic Reaction | Key Outcome |

| Chiral Phosphine-Amine | Rhodium (Rh) | Asymmetric Hydrogenation | High enantioselectivity |

| Chiral Diamine | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Enantiomerically enriched alcohols |

| Chiral Oxazoline | Palladium (Pd) | Asymmetric Allylic Alkylation | Formation of chiral C-C bonds |

Precursor for the Synthesis of Functional Organic Materials

The application of this compound extends beyond the synthesis of discrete molecules to the creation of functional organic materials. The bifunctional nature of the compound allows it to act as a monomer or cross-linking agent in the formation of polymers.

For example, the amine and alcohol groups can participate in polymerization reactions to form polyamides, polyesters, or polyurethanes. The incorporation of the bulky and flexible cycloheptane ring into the polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics. These tailored polymers could find applications in areas ranging from specialty plastics to biomedical materials. Furthermore, derivatives of this compound could be used to synthesize components of liquid crystals or other ordered molecular assemblies where the specific shape of the cycloheptyl group can help direct the supramolecular structure. semanticscholar.org

Future Research Directions and Emerging Opportunities in 1 Aminomethyl Cycloheptanol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The imperative to reduce the environmental impact of chemical synthesis is a major driver of innovation. Future research on 1-(aminomethyl)cycloheptanol will undoubtedly prioritize the development of green and sustainable manufacturing processes, moving away from classical methods that may rely on harsh reagents or generate significant waste.

Key areas of focus will include:

Biocatalysis: The use of enzymes, such as transaminases for the introduction of the amine group or nitrile hydratases for the conversion of a nitrile precursor, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Research could target the discovery or engineering of enzymes capable of acting on cycloheptanone-derived substrates.

Alternative Solvents and Reaction Conditions: Moving away from volatile organic solvents is a cornerstone of green chemistry. researchgate.net Investigations into using water, supercritical fluids (like CO₂), or deep eutectic solvents for the synthesis of this compound could drastically reduce the environmental footprint. nih.govresearchgate.net Additionally, energy-efficient techniques such as microwave-assisted or mechanochemical synthesis could shorten reaction times and minimize energy consumption. researchgate.netmdpi.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is crucial. rsc.org This involves exploring catalytic cycles and one-pot reactions that minimize the number of isolation and purification steps, thereby reducing solvent usage and waste generation. rsc.org

The following table compares a conventional synthetic approach to a potential green alternative, highlighting the metrics used to evaluate sustainability. rsc.org

| Metric | Conventional Route (e.g., Strecker Synthesis followed by Reduction) | Potential Green Route (e.g., Biocatalytic Reductive Amination) |

| Primary Reagents | Cycloheptanone (B156872), KCN, NH₄Cl, LiAlH₄ | Cycloheptanone, Ammonia (B1221849), H₂ (or formate) |

| Catalyst | None (stoichiometric reagents) | Transaminase/Dehydrogenase (whole-cell or isolated) |

| Solvent | Ether/THF, Aqueous solutions | Aqueous buffer |

| Byproducts | Metal salts, stoichiometric waste | Water |

| Atom Economy | Low | High |

| E-Factor (Waste/Product ratio) | High | Low |

| Conditions | Harsh (cryogenic temps, reactive metals) | Mild (ambient temperature and pressure) |

This table is illustrative and based on established green chemistry principles.

Exploration of Unconventional Reactivity and Novel Transformations

The unique steric and electronic properties of the this compound scaffold open avenues for exploring reactivity beyond standard functional group transformations. Future work will likely focus on leveraging modern synthetic methods to create novel derivatives that are otherwise difficult to access.

Potential research directions include:

C-H Functionalization: Direct, selective activation and functionalization of C-H bonds on the cycloheptane (B1346806) ring would provide a powerful tool for late-stage modification of the molecule. This could involve transition-metal catalysis or photoredox catalysis to introduce new functional groups at positions remote from the existing amine and alcohol, creating a diverse library of analogues.

Photochemistry and Electrosynthesis: Light- and electricity-driven reactions offer unique and often milder pathways for chemical transformations. chemistryforsustainability.org These techniques could be employed for ring expansions, ring contractions, or novel cycloadditions involving the cycloheptane core, leading to complex polycyclic structures.

Ring-Distortion Chemistry: The seven-membered ring of cycloheptanol (B1583049) is conformationally flexible. Research could explore reactions that exploit this flexibility, such as transannular reactions, where a bond is formed across the ring, to generate intricate bicyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, control, scalability, and reproducibility. mdpi.comajinomoto.com Integrating the synthesis of this compound and its derivatives into these platforms is a key opportunity for future development.

Enhanced Process Control: Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. ajinomoto.com

Scalability and Manufacturing: A validated flow process can be readily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). ajinomoto.com This is highly advantageous for producing larger quantities of the compound for further research or commercial applications.

Automated Derivatization: Automated synthesis platforms can be coupled with flow reactors to rapidly generate libraries of this compound derivatives. chemrxiv.orgnih.gov By systematically varying reaction partners (e.g., acylating agents for the amine, or partners for multicomponent reactions), researchers can efficiently explore the chemical space around the core scaffold. nih.govnih.gov

A hypothetical flow synthesis setup for a key synthetic step is outlined in the table below.

| Parameter | Description | Value Range |

| Reactor Type | Packed Bed Reactor (PBR) with immobilized catalyst | N/A |

| Temperature | Controlled via external heating/cooling jacket | 25 - 150 °C |

| Pressure | Maintained by a back-pressure regulator | 1 - 10 bar |

| Reagent Streams | Cycloheptanone solution, Aminating agent solution | 0.1 - 5.0 mL/min |

| Residence Time | Calculated from reactor volume and total flow rate | 2 - 60 minutes |

| In-line Analysis | FTIR or UV-Vis for real-time conversion monitoring | N/A |

This table presents a conceptual model for applying flow chemistry to the synthesis of this compound or its precursors.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

Retrosynthesis Prediction: AI-powered retrosynthesis platforms can propose multiple synthetic routes to this compound, starting from commercially available precursors. nih.govmicrosoft.com These tools can rank routes based on predicted yield, cost, step count, and green chemistry metrics.

Reaction Condition Optimization: ML models can be trained to predict the optimal conditions (catalyst, solvent, temperature) for specific transformations in the synthesis of this compound, reducing the need for extensive experimental screening.

De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties (e.g., predicted biological activity or specific physical characteristics) by learning from existing chemical data. molecularmachinelearning.com

| AI Model Type | Application in this compound Synthesis | Example Platforms |

| Template-Based Models | Propose reaction steps based on known, codified reaction rules and templates. | IBM RXN for Chemistry, Synthia™ |

| Template-Free Models | Use deep learning to predict disconnections without relying on predefined templates, allowing for more novel suggestions. arxiv.org | Transformer-based models |

| Forward Prediction Models | Predict the products and yields of a given set of reactants and conditions, aiding in route validation. | N/A |

This table illustrates how different AI approaches could be applied to the synthesis of the target compound.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming indispensable tools. spectroscopyonline.com

Real-Time Reaction Analysis: Techniques like Raman and mid-infrared (IR) spectroscopy, often using fiber-optic probes, can be directly inserted into a reaction vessel (batch or flow) to monitor the disappearance of reactants and the appearance of intermediates and products in real time. spectroscopyonline.comnih.gov This provides invaluable kinetic data without the need for sampling, which can perturb the reaction. spectroscopyonline.com

Intermediate Identification: The ability to detect transient or unstable intermediates is a key advantage of in situ monitoring. spectroscopyonline.com This information is critical for elucidating complex reaction pathways and identifying potential side reactions.

Crystallization and Polymorph Control: For solid products, techniques like in situ X-ray powder diffraction (XRPD) can monitor the formation of crystalline material, providing information on crystallization kinetics and polymorphic form, which is crucial in pharmaceutical development. researchgate.netnih.gov

| Technique | Information Gained | Application to this compound Synthesis |

| Raman Spectroscopy | Vibrational modes, functional group changes, concentration profiles. birmingham.ac.uk | Monitoring the conversion of a ketone or nitrile precursor. |

| FTIR Spectroscopy | Functional group analysis, reaction kinetics. | Tracking the formation of the amine and hydroxyl groups. |

| Synchrotron XRPD | Crystalline phase identification, reaction kinetics in solid state. nih.gov | Monitoring mechanochemical synthesis or final product crystallization. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, quantification of species. | In-line monitoring in flow NMR setups to identify intermediates. |

This table highlights the utility of various advanced spectroscopic techniques for gaining a deeper understanding of the synthetic processes involved.

Q & A

Q. What are the common synthetic routes for 1-(Aminomethyl)cycloheptanol, and how can its purity be validated?

The synthesis of this compound often involves reductive amination of ketone precursors or catalytic hydrogenation of nitro intermediates. For example, analogous compounds like 1-(Aminomethyl)cyclopentanol are synthesized via hydrogenation of 1-nitromethylcyclopentanol using palladium catalysts under hydrogen atmospheres . To validate purity, researchers should employ:

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols for aminomethyl-substituted cycloalkanols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hygroscopic degradation .

- First aid : Immediate washing with soap/water for skin contact and artificial respiration if inhaled .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Key techniques include:

- NMR spectroscopy : - and -NMR to resolve cycloheptane ring protons (δ 1.2–2.1 ppm) and amine/OH groups (δ 1.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical 141.20 g/mol for CHNO).

- Infrared spectroscopy : Identify N-H stretching (~3350 cm) and O-H bending (~1250 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high enantiomeric excess?

Advanced strategies involve:

- Catalyst screening : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor ketones .

- Solvent effects : Polar aprotic solvents (e.g., THF) to enhance reaction rates and stereoselectivity.

- Kinetic resolution : Use enzyme-mediated reactions (e.g., lipases) to separate enantiomers .

- Analytical validation : Chiral HPLC or circular dichroism (CD) to quantify enantiomeric ratios .

Q. How might stereochemical variations in this compound impact its biological activity?

The cycloheptane ring’s conformation and amine group stereochemistry can influence interactions with biological targets (e.g., enzymes or receptors). For example:

Q. What experimental designs are recommended for analyzing contradictory data in this compound’s physicochemical properties?

Contradictions in solubility, stability, or reactivity may arise due to impurities or measurement variability. Mitigation strategies include:

Q. How can researchers design in vitro assays to evaluate this compound’s potential therapeutic applications?

For drug discovery:

- Target identification : Screen against neurological targets (e.g., GABA receptors) using patch-clamp electrophysiology .

- Toxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity.

- Metabolic stability : Incubate with liver microsomes to measure degradation half-life .

Q. What methodologies address the stability challenges of this compound in aqueous solutions?

Instability may result from hydrolysis or oxidation. Solutions include:

- pH optimization : Buffered solutions (pH 6–7) to minimize amine protonation.

- Lyophilization : Freeze-drying for long-term storage.

- Degradation studies : Accelerated stability testing under varied temperatures/humidity using HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。